6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Description
Scientific Research Applications
Antioxidant Properties and Radical Scavenging
Chromones , including compounds like 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, have been identified as potent antioxidants capable of neutralizing active oxygen and intercepting free radicals, thereby preventing or delaying cellular damage that leads to various diseases. Their radical scavenging activity is attributed to specific structural features, such as the double bond and the carbonyl group in the chromone structure, as well as hydroxyl groups at specific positions. Modifications like methylation or glycosylation of these hydroxyl groups have been observed to decrease their radical scavenging potential (Yadav et al., 2014).
Anti-Cancer Potential
Baicalein , a flavonoid compound structurally related to 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, has demonstrated significant anti-cancer activities, particularly in Hepatocellular Carcinoma (HCC). It affects various biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. The non-toxic nature of baicalein makes it a promising candidate for developing new anticancer drugs with reduced side effects (Bie et al., 2017).
Therapeutic Applications and Patents
Recent patents on benzopyran derivatives , including 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, highlight their wide variety of biological activities and therapeutic applications for multiple diseases. The structural characteristics of these compounds are crucial for their biological activity, making them lead compounds in the design of new therapeutic agents (Xiu et al., 2017).
properties
IUPAC Name |
6,7-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYOIZQYNDXCTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542868 |
Source
|
Record name | 6,7-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
CAS RN |
80859-08-1 |
Source
|
Record name | 6,7-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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